3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21ClFN. It is primarily used for research purposes and is known for its unique structural properties, which include an ethyl group, a fluorophenyl group, and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 2-fluorobenzene with 3-ethylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)ethan-1-amine
- 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
- 1-(2-fluorophenyl)pentan-1-amine
Uniqueness
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is unique due to its specific structural features, which include the ethyl group and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features an ethyl group linked to a pentanamine backbone, with a fluorophenyl substituent. This unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : The compound can modulate enzyme activities, impacting metabolic pathways.
- Receptors : It exhibits affinity for specific receptors, influencing signaling pathways and biological responses.
The exact pathways involved depend on the specific biological system being studied. For instance, it may affect neurotransmitter systems or metabolic processes, leading to various pharmacological effects.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the structure of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine can significantly impact its biological activity. For example, varying the position or nature of substituents on the phenyl ring can enhance receptor affinity or selectivity.
Comparative Analysis of Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(4-fluorophenyl)ethan-1-amine | Fluorophenyl group | Moderate affinity for neurotransmitter receptors |
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine | Ethyl group with para-fluorophenyl | Enhanced metabolic stability |
1-(2-fluorophenyl)pentan-1-amine | Mono-substituted phenyl | Lower receptor affinity |
The unique combination of the ethyl and fluorophenyl groups in this compound contributes to its distinctive pharmacological profile .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance:
- Neurotransmitter Receptor Modulation : The compound has been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders .
In Vivo Studies
In vivo studies are ongoing to evaluate the therapeutic potential of this compound. Early findings indicate promising results in animal models for conditions such as depression and anxiety disorders.
Applications in Medicine and Industry
The compound is being investigated for its potential therapeutic applications, particularly in:
- Neurology : As a candidate for treating neuropsychiatric disorders.
- Pharmacology : Its ability to modulate enzyme activities makes it a candidate for drug development aimed at metabolic diseases.
Additionally, its unique chemical properties make it valuable in industrial applications, particularly in the synthesis of more complex molecules .
Properties
IUPAC Name |
3-ethyl-1-(2-fluorophenyl)pentan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIJGAQQKBDLJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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